molecular formula C10H13B B1290035 1-(Bromomethyl)-2-isopropylbenzene CAS No. 103324-37-4

1-(Bromomethyl)-2-isopropylbenzene

Cat. No.: B1290035
CAS No.: 103324-37-4
M. Wt: 213.11 g/mol
InChI Key: MNFHEXAXUHCTBY-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2-isopropylbenzene, also known as α-bromo-2-isopropylbenzyl bromide, is an organic compound with the molecular formula C10H13Br. This compound is a derivative of benzene, where a bromomethyl group and an isopropyl group are attached to the benzene ring. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications.

Preparation Methods

The synthesis of 1-(Bromomethyl)-2-isopropylbenzene typically involves the bromination of 2-isopropylbenzyl alcohol. One common method is to react 2-isopropylbenzyl alcohol with hydrobromic acid (HBr) in the presence of a dehydrating agent such as sulfuric acid (H2SO4). The reaction proceeds as follows:

C10H14O+HBrC10H13Br+H2O\text{C10H14O} + \text{HBr} \rightarrow \text{C10H13Br} + \text{H2O} C10H14O+HBr→C10H13Br+H2O

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields.

Chemical Reactions Analysis

1-(Bromomethyl)-2-isopropylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromomethyl group is highly reactive and can be substituted by nucleophiles such as hydroxide ions (OH-), amines (NH2R), and thiols (SHR). For example, reacting with sodium hydroxide (NaOH) can yield 2-isopropylbenzyl alcohol.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form 2-isopropylbenzyl alcohol.

Scientific Research Applications

1-(Bromomethyl)-2-isopropylbenzene is used in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the preparation of polymers and resins with specific properties.

    Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industrial Applications: The compound is used in the manufacture of specialty chemicals and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-2-isopropylbenzene primarily involves its reactivity as an electrophile. The bromomethyl group is highly susceptible to nucleophilic attack, making it a valuable intermediate in various chemical reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities.

Comparison with Similar Compounds

1-(Bromomethyl)-2-isopropylbenzene can be compared with other similar compounds such as benzyl bromide, 1-bromo-2-methylbenzene, and 1-bromo-4-isopropylbenzene. While these compounds share similar reactivity due to the presence of the bromomethyl group, this compound is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties, making it suitable for specific applications in organic synthesis and material science.

Similar Compounds

  • Benzyl bromide (C7H7Br)
  • 1-Bromo-2-methylbenzene (C7H7Br)
  • 1-Bromo-4-isopropylbenzene (C9H11Br)

Properties

IUPAC Name

1-(bromomethyl)-2-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Br/c1-8(2)10-6-4-3-5-9(10)7-11/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFHEXAXUHCTBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10630630
Record name 1-(Bromomethyl)-2-(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103324-37-4
Record name 1-(Bromomethyl)-2-(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add 1.7M tert-BuLi (26 ml, 44 mmol) dropwise, at −78° C. under inert atmosphere, to a solution of 1-Iodo-2-iso-propylbenzene (5 g, 20.3 mmol) in 70 ml of dry THF and stir. After 10 min, add Paraformaldehyde (2 g, 66.7 mmol) in a single portion. Stir the reaction at this temperature for 15 min and then at room temperature for 2 h. Add a saturated aqueous solution of NH4Cl and extract with CH2Cl2 three times. Dry the combined organic extracts over Na2SO4, filter and concentrate under reduced pressure to give a residue. Purify the residue by column chromatography on silica gel eluting with CH2Cl2 to afford pure (2-Isopropyl-phenyl)-methanol as pale purple oil. Add aqueous concentrated HBr (15 ml) to a solution of (2-Isopropyl-phenyl)-methanol (1,93 g, 12.85 mmol) in CH2Cl2(15 ml) and stir at room temperature. After 2 h. separate phases and wash the organic one with H2O; dry over Na2SO4 and evaporate at vacuum to obtain a residue. Purify the residue by column chromatography on silica gel eluting with CH2Cl2 to obtain 1-Bromomethyl-2-isopropyl-benzene as very pale pink light oil. 1H-NMR (CDCl3, 200 MHz): δ 7.33-7.25 (m, 3H), 7.19-7.11 (m, 1H), 4.58 (s, 1H), 3.31 (sep, J=6.8 Hz, 1H), 1.30 (d, J=6.8 Hz, 6H).
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
12.85 mmol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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